

Application Notes and Protocols for Preclinical Studies of SAP6

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Compound of Interest

Compound Name: SAP6

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This document provides detailed application notes and experimental protocols for the preclinical study of two distinct proteins referred to as **SAP6**: the secreted aspartyl protease 6 (**Sap6**) from *Candida albicans*, a key virulence factor and a promising drug target for antifungal therapies, and the spliceosome-associated protein 60 (SF3a60), a component of the mammalian spliceosome.

Part 1: *Candida albicans* Secreted Aspartyl Protease 6 (Sap6)

Application Notes

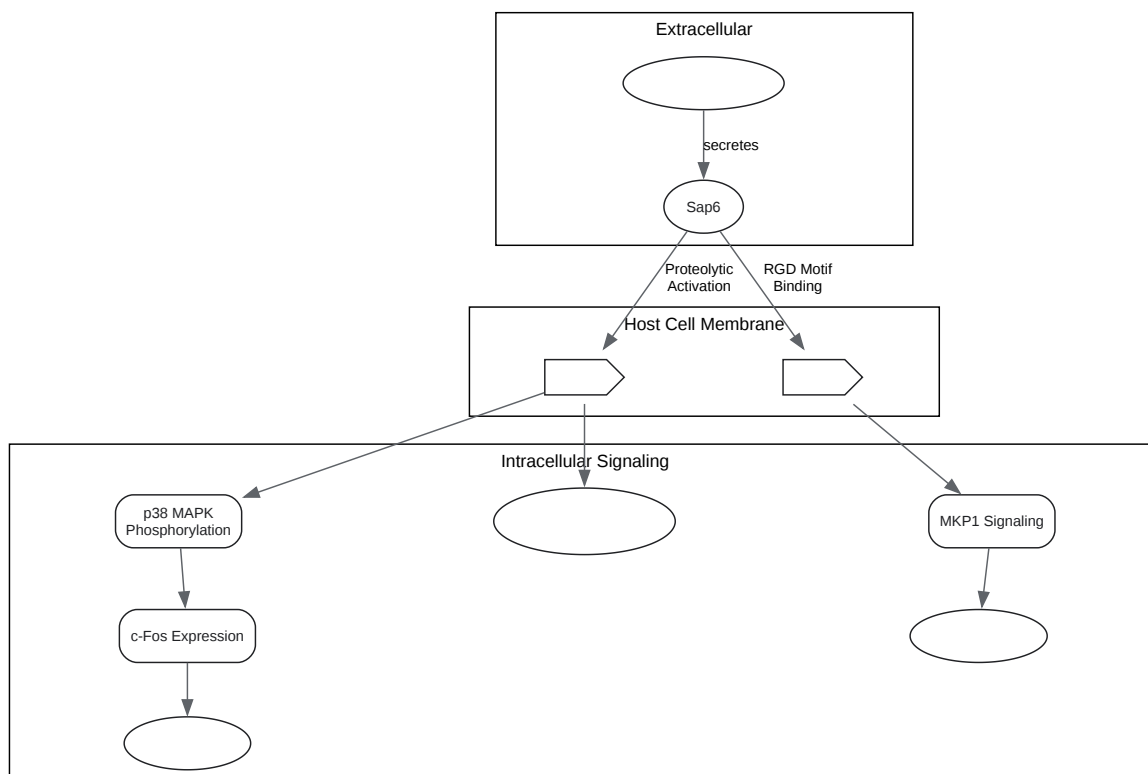
Candida albicans **Sap6** is a secreted aspartyl protease that plays a crucial role in the pathogenesis of candidiasis, particularly oral and vaginal infections.[1] It contributes to virulence through several mechanisms, including the degradation of host tissues for nutrient acquisition, facilitating tissue invasion, and modulating the host immune response.[2][3] **Sap6** interacts with host cells through two primary mechanisms: its proteolytic activity can activate Protease-Activated Receptor 2 (PAR2), while an RGD (Arginine-Glycine-Aspartic acid) motif in the protein allows it to bind to host cell integrins.[4] These interactions trigger downstream signaling pathways, leading to the production of pro-inflammatory cytokines and a subsequent inflammatory response.[2][3] Furthermore, **Sap6** has been shown to inhibit neutrophil function,

a critical component of the innate immune system, through a "Trojan horse" mechanism where it is internalized and impairs the production of reactive oxygen species (ROS).[5] Given its significant role in *C. albicans* virulence, **Sap6** is an attractive target for the development of novel antifungal drugs.

Signaling Pathways of *C. albicans* Sap6

Sap6 initiates intracellular signaling in host epithelial cells through two distinct pathways:

- **PAR2-Mediated Signaling:** The proteolytic activity of **Sap6** cleaves and activates PAR2 on the surface of oral epithelial cells. This activation leads to the phosphorylation of p38 MAPK and subsequent expression of c-Fos, culminating in the release of the pro-inflammatory cytokine IL-8.[2][4] This pathway also contributes to the loss of epithelial barrier function.[4]
- **Integrin-Mediated Signaling:** The RGD motif within **Sap6** allows it to bind to integrins on the host cell surface. This interaction initiates a signaling cascade involving MKP1, leading to the production and release of IL-1 β . [2][4] This pathway is independent of PAR2 activation.



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Signaling pathways activated by *C. albicans* **Sap6** in host epithelial cells.

Experimental Protocols for *C. albicans* Sap6

This protocol establishes an oral infection in mice to evaluate the efficacy of anti-**Sap6** therapies.

- Materials:
 - *Candida albicans* strain (e.g., SC5314)
 - YPD broth and agar plates
 - Cortisone acetate suspension (225 mg/kg)[6]
 - Sterile PBS with 0.05% Tween 80

- Calcium alginate swabs
- Anesthetic (e.g., ketamine/xylazine)
- 6- to 8-week-old BALB/c mice
- Protocol:
 - Culture *C. albicans* in YPD broth overnight at 30°C with shaking.
 - The day before infection, administer cortisone acetate subcutaneously to render the mice susceptible to infection.[6]
 - On the day of infection, anesthetize the mice.
 - Saturate a calcium alginate swab with the *C. albicans* culture (e.g., 10^7 cells/mL).
 - Place the saturated swab sublingually for 75 minutes.[6][7]
 - House the mice and monitor for signs of infection (e.g., weight loss, oral lesions).
 - At desired time points post-infection, euthanize the mice and harvest the tongues for fungal burden analysis (CFU counting) and histological examination.[6]

This assay quantifies the extent of host cell membrane damage caused by *C. albicans* by measuring the release of lactate dehydrogenase (LDH).[8][9]

- Materials:
 - Oral epithelial cells (e.g., TR146)
 - *Candida albicans*
 - 96-well tissue culture plates
 - Culture medium
 - LDH cytotoxicity detection kit

- Protocol:
 - Seed epithelial cells in a 96-well plate and grow to confluence.
 - Infect the epithelial cells with *C. albicans* at a specific multiplicity of infection (MOI) (e.g., 1:1).
 - Incubate for a set period (e.g., 24 hours) at 37°C in 5% CO₂.[\[9\]](#)
 - Collect the culture supernatant.
 - Measure LDH activity in the supernatant according to the manufacturer's protocol of the LDH cytotoxicity detection kit.[\[10\]](#)

This protocol quantifies the ability of *C. albicans* to adhere to and invade epithelial cells.

- Materials:
 - Epithelial cells grown on coverslips in a 24-well plate
 - *Candida albicans*
 - Paraformaldehyde (4%)
 - Primary antibody against *C. albicans*
 - Fluorescently labeled secondary antibody
 - Fluorescence microscope
- Protocol:
 - Infect confluent epithelial cell monolayers with *C. albicans* for a specified time (e.g., 3 hours).[\[11\]](#)
 - Wash the wells with PBS to remove non-adherent fungal cells.
 - Fix the cells with 4% paraformaldehyde.[\[11\]](#)

- For adhesion, stain the extracellular fungi with the primary and secondary antibodies.
- For invasion, permeabilize the epithelial cells before staining to visualize intracellular fungi.
- Image the coverslips using a fluorescence microscope and quantify the number of adherent and invaded fungi.

This protocol measures the levels of pro-inflammatory cytokines (e.g., IL-8, IL-1 β) released by epithelial cells in response to **Sap6**.^[3]^[12]

- Materials:
 - Epithelial cell culture supernatants from infection experiments
 - ELISA kits for human IL-8 and IL-1 β
- Protocol:
 - Collect supernatants from epithelial cells co-cultured with *C. albicans* or purified **Sap6** protein.^[13]^[14]
 - Perform the ELISA according to the manufacturer's instructions to quantify the concentration of IL-8 and IL-1 β in the supernatants.^[15]

Quantitative Data from Preclinical Studies of *C. albicans* Sap6

Experimental Model	Treatment/Condition	Endpoint Measured	Result	Reference
In vitro epithelial cells	C. albicans infection	IL-8 secretion	Significant increase in IL-8 production	[13][14]
In vitro epithelial cells	Recombinant Sap6 (10 μ M)	IL-8 and IL-1 β production	Induced prominent release of IL-8 and IL-1 β	[3]
In vitro neutrophils	Sap6 (1-10 ng/ml)	ROS production	Two-fold increase in intracellular ROS	[5]
In vitro neutrophils	Sap6 (120 ng/ml)	Fungal growth	Reduced antimicrobial efficacy of neutrophils	[5]
Murine oral candidiasis	Infection with Δ sap6 strain	Fungal burden	Attenuated virulence and reduced fungal plaques	[7]

Part 2: Mammalian Spliceosome-Associated Protein 60 (SF3a60/SAP60)

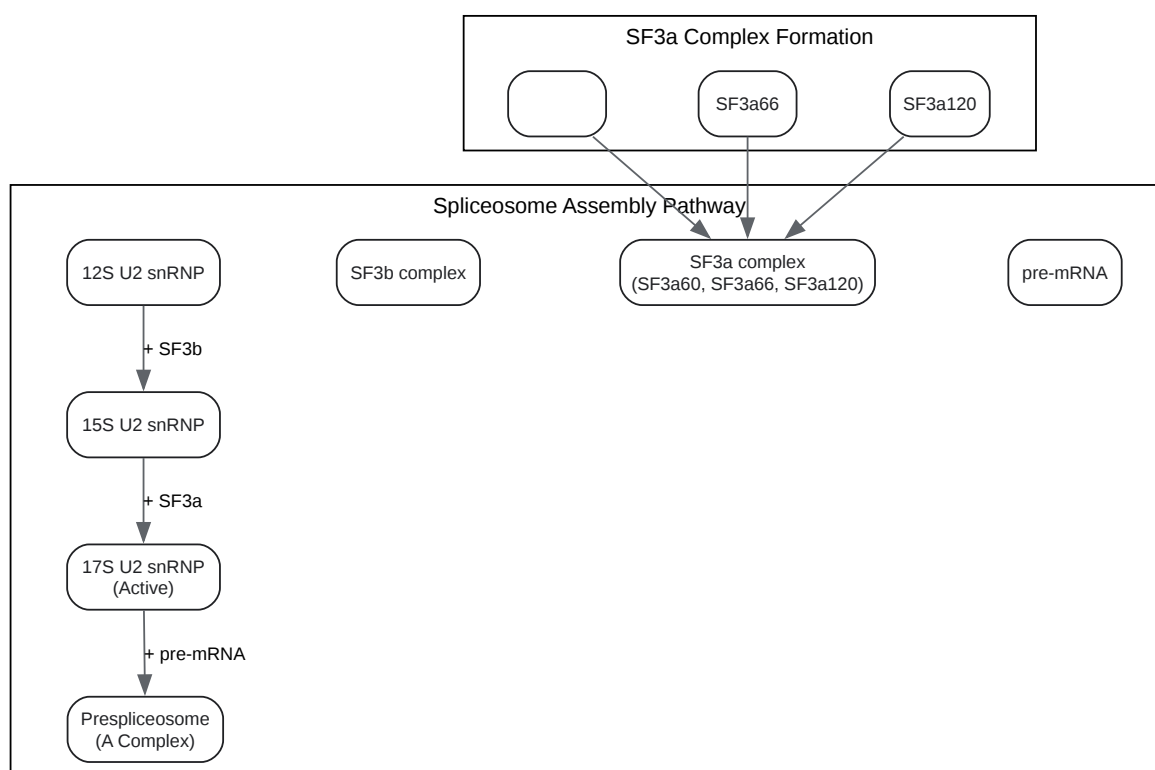
Application Notes

The mammalian Spliceosome-Associated Protein 60 (SF3a60), also known as Splicing Factor 3a subunit 2 (SF3A2), is a core component of the SF3a complex, which is essential for the assembly of the U2 small nuclear ribonucleoprotein (snRNP) into the spliceosome. The SF3a complex, along with the SF3b complex, is required for the stable association of the U2 snRNP with the pre-mRNA branch site, a critical step in intron recognition and removal.[16][17] SF3a60 contains a zinc finger-like motif that is crucial for its function and is highly conserved evolutionarily.[17] While the spliceosome, in general, has emerged as a therapeutic target in

cancer, with inhibitors targeting the SF3B complex showing preclinical and clinical activity, specific modulators of SF3a60 are not yet well-characterized.[18][19] However, given its essential role in splicing, aberrant SF3a60 function could be implicated in diseases with dysregulated splicing, making it a potential, albeit challenging, therapeutic target. Preclinical research on SF3a60 would likely focus on understanding its role in disease-specific splicing events and developing strategies to modulate its activity or its interaction with other spliceosomal components.

Signaling and Functional Pathway of Mammalian SF3a60

SF3a60 is a key player in the intricate process of pre-mRNA splicing. Its primary role is within the SF3a complex, which is crucial for the formation of the functional 17S U2 snRNP and the subsequent assembly of the prespliceosome.



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Role of SF3a60 in the spliceosome assembly pathway.

Experimental Protocols for Mammalian SF3a60

This protocol allows for the biochemical analysis of spliceosome assembly and can be used to assess the impact of potential SF3a60 modulators.

- Materials:
 - HeLa cell nuclear extract
 - Radiolabeled pre-mRNA substrate
 - ATP
 - Native gel electrophoresis apparatus
 - Phosphorimager or autoradiography film
- Protocol:
 - Prepare a splicing reaction mixture containing HeLa nuclear extract, radiolabeled pre-mRNA, ATP, and buffer.
 - Incubate the reaction at 30°C to allow for spliceosome assembly.
 - At various time points, take aliquots of the reaction and stop the assembly by adding a loading dye containing heparin.
 - Separate the spliceosomal complexes (H, A, B, and C complexes) by native agarose or polyacrylamide gel electrophoresis.[\[20\]](#)
 - Visualize the radiolabeled complexes using a phosphorimager or by autoradiography.

This assay assesses the catalytic activity of the spliceosome and can be used to determine if modulation of SF3a60 affects splicing efficiency.

- Materials:

- HeLa cell nuclear extract
- Radiolabeled pre-mRNA substrate
- ATP
- Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
- Protocol:
 - Set up in vitro splicing reactions as described above.
 - Incubate for a sufficient time to allow for both steps of splicing to occur (e.g., 60-90 minutes).
 - Stop the reaction and extract the RNA.
 - Separate the splicing products (pre-mRNA, mRNA, lariat intron, and splicing intermediates) by denaturing PAGE.
 - Visualize and quantify the different RNA species to determine splicing efficiency.

Quantitative Data from Preclinical Studies of Spliceosome Modulators

While specific inhibitors of SF3a60 are not well-documented, data for inhibitors of the related SF3b complex provide a reference for the potential efficacy of spliceosome modulators.

Compound	Target	Cell Line	IC50	Reference
Sudemycin D6	SF3B1	SK-MEL-2 (Melanoma)	39 nM	[19]
Sudemycin D6	JeKo-1 (Mantle cell lymphoma)	26 nM	[19]	
Sudemycin D6	HeLa (Cervical cancer)	50 nM	[19]	
THZ1	CDK7/12/13	Various cancer cell lines	Preclinical antitumor activity	[18]
GSK3326595	PRMT5	Mantle Cell Lymphoma	In vitro and in vivo cell death	[18]

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